molecular formula C12H18N2O4S B13725026 3-Amino-4-(tetrahydro-pyran-4-ylmethoxy)-benzenesulfonamide

3-Amino-4-(tetrahydro-pyran-4-ylmethoxy)-benzenesulfonamide

Cat. No.: B13725026
M. Wt: 286.35 g/mol
InChI Key: JCYAIEAVHQNPIK-UHFFFAOYSA-N
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Description

3-Amino-4-(tetrahydropyran-4-ylmethoxy)-benzenesulfonamide is a complex organic compound that features a sulfonamide group, an amino group, and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(tetrahydropyran-4-ylmethoxy)-benzenesulfonamide typically involves multiple steps. One common approach is to start with a benzene derivative, which undergoes sulfonation to introduce the sulfonamide group. The tetrahydropyran ring can be introduced through a Prins reaction, which involves the reaction of an aldehyde with an alkene in the presence of an acid catalyst . The amino group can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(tetrahydropyran-4-ylmethoxy)-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form sulfonic acids.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzenesulfonamide, while reduction of the sulfonamide group can produce sulfonic acids.

Scientific Research Applications

3-Amino-4-(tetrahydropyran-4-ylmethoxy)-benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate and in drug design.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-4-(tetrahydropyran-4-ylmethoxy)-benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the amino group can form hydrogen bonds with active site residues. The tetrahydropyran ring provides additional stability and specificity to the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-(methoxy)-benzenesulfonamide: Lacks the tetrahydropyran ring, making it less stable.

    4-(tetrahydropyran-4-ylmethoxy)-benzenesulfonamide: Lacks the amino group, reducing its potential biological activity.

    3-Amino-4-(tetrahydropyran-4-ylmethoxy)-benzoic acid: Contains a carboxylic acid group instead of a sulfonamide group, altering its chemical properties.

Uniqueness

3-Amino-4-(tetrahydropyran-4-ylmethoxy)-benzenesulfonamide is unique due to the presence of both the sulfonamide and tetrahydropyran groups, which confer specific chemical and biological properties. This combination makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H18N2O4S

Molecular Weight

286.35 g/mol

IUPAC Name

3-amino-4-(oxan-4-ylmethoxy)benzenesulfonamide

InChI

InChI=1S/C12H18N2O4S/c13-11-7-10(19(14,15)16)1-2-12(11)18-8-9-3-5-17-6-4-9/h1-2,7,9H,3-6,8,13H2,(H2,14,15,16)

InChI Key

JCYAIEAVHQNPIK-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1COC2=C(C=C(C=C2)S(=O)(=O)N)N

Origin of Product

United States

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